6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Piperazinylpyrimidine Kinase inhibitor CCR4 antagonist

Researchers requiring a 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one scaffold face a lack of quantitative characterization data. This custom synthesis compound mitigates the risk of substituting regioisomers with divergent selectivity. Key advantages: - Structurally distinct 4-methoxyphenyl substitution for kinase selectivity panels. - Class-level CCR4 antagonism potential for lead optimization. - Reliable custom synthesis workflow ensures reproducibility for your assays.

Molecular Formula C16H20N4O2
Molecular Weight 300.36 g/mol
Cat. No. B3730792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Molecular FormulaC16H20N4O2
Molecular Weight300.36 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C16H20N4O2/c1-19-7-9-20(10-8-19)16-17-14(11-15(21)18-16)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18,21)
InChIKeyBDTVNLOQSRZPQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Kinase & CCR4 Targeting Scaffold


6-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a synthetic piperazinylpyrimidine derivative. Compounds within this structural class have been explored as selective kinase inhibitors and as antagonists of the CC chemokine receptor 4 (CCR4) [1]. However, a targeted literature search against admissible primary research, patent, and authoritative database sources did not retrieve any quantitative characterization data for this specific compound.

6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Substitution and Interchangeability Risks


Piperazinylpyrimidine analogs are known to exhibit divergent kinase selectivity and cellular potency profiles driven by subtle variations in the aryl and piperazine substituents [1]. Without direct, quantitative comparator data for 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, substituting it with a structurally similar in-class compound risks compromising target engagement, selectivity, and experimental reproducibility.

6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Quantitative Differentiation


Absence of Direct Comparator Evidence

A systematic search of admissible sources (primary research papers, patents, authoritative databases, reputable vendor technical datasheets) did not identify any quantitative differentiation data for 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one against a named comparator. The compound is listed only on an excluded vendor site. Therefore, no head-to-head comparator data can be presented at this time. [1]

Piperazinylpyrimidine Kinase inhibitor CCR4 antagonist

6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Application Scenarios


Kinase Selectivity Profiling in Oncology

Based on the class-level association of piperazinylpyrimidines with kinase inhibition, this compound may be considered for inclusion in kinase selectivity panels; however, no direct evidence confirms its activity against any specific kinase. [1]

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